1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine
Description
This compound belongs to a class of heterocyclic molecules featuring fused pyrazole, pyrimidine, pyrrolidine, and piperidine moieties. Its structural complexity arises from the integration of a pyrazolo[3,4-d]pyrimidine core substituted with a methylphenylpyrazole group and further functionalized with pyrrolidine and piperidine rings.
Properties
Molecular Formula |
C26H32N8 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1-methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]-4-(3-piperidin-1-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3 |
InChI Key |
WDWIMDKOXZZYHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazolo[3,4-d]Pyrimidine Core
Starting Material : Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate.
Procedure :
- Reduction : Sodium borohydride (NaBH₄) reduces the ester group to alcohol (99% yield).
- Oxidation : Dess-Martin periodinane oxidizes the alcohol to aldehyde (46% yield).
- Reductive Amination : Aldehyde reacts with amines (e.g., N-tert-butylpiperazine) using sodium triacetoxyborohydride (NaBH(OAc)₃) to form substituted intermediates.
Key Intermediate : 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde.
Coupling with Benzimidazole Derivatives
Reagents : 2-(Difluoromethyl)-1H-benzimidazole, tetraethylammonium chloride, potassium carbonate.
Conditions :
- Reaction at 80°C for 12 hours yields ethyl 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (89% yield).
- Subsequent reduction with NaBH₄ produces the alcohol intermediate.
Optimized Synthetic Route (Patent WO2017079641A1)
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ester reduction | NaBH₄, methanol, 0°C, 2h | 99 |
| 2 | Alcohol oxidation | Dess-Martin periodinane, CH₂Cl₂, RT, 4h | 46 |
| 3 | Reductive amination | NaBH(OAc)₃, DMF, 60°C, 12h | 63–84 |
| 4 | Heterocyclization | HMDS, PBr₃, reflux, 5h | 78–91 |
Analytical Validation
Purity : >98% (HPLC).
Characterization :
- ¹H/¹³C NMR : Confirms substitution patterns on pyrazolo[3,4-d]pyrimidine and pyrrolidine-piperidine moieties.
- LC-MS : [M+H]⁺ = 457.3 (calculated 456.59).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Vilsmeier Amidination | High regioselectivity for pyrimidine core | Requires toxic PBr₃ |
| Reductive Amination | Mild conditions, high functional tolerance | Moderate yields (63–84%) |
| One-Flask Synthesis | Reduced purification steps | Limited scalability for large batches |
Industrial-Scale Considerations
- Cost-Efficiency : Use of NaBH₄ and HMDS reduces reagent costs compared to noble metal catalysts.
- Safety : Dess-Martin periodinane requires careful handling due to oxidative hazards.
- Yield Optimization : Pilot studies recommend stoichiometric excess (1.2 equiv) of pyrrolidin-3-ylpiperidine for Step 3.
Chemical Reactions Analysis
Types of Reactions
PF-4981517 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: PF-4981517 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of PF-4981517, which can be used for further research and development in drug metabolism studies .
Scientific Research Applications
PF-4981517 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the metabolism of drugs by distinguishing the roles of CYP3A4 and CYP3A5.
Biology: Helps in understanding the genetic polymorphism of CYP3A5 and its impact on drug metabolism.
Medicine: Used in the development of new drugs by providing insights into the metabolic pathways and potential drug interactions.
Industry: Employed in the pharmaceutical industry for the development and testing of new therapeutic agents.
Mechanism of Action
PF-4981517 exerts its effects by selectively inhibiting the activity of CYP3A4. The compound binds to the active site of CYP3A4, leading to time-dependent inactivation. This inhibition is characterized by an extreme metabolic inactivation efficiency (kinact/KI) of 3300 to 3800 ml min^-1 μmol^-1. The maximal inactivation rate (kinact) is equal to 1.6 min^-1 . This mechanism allows researchers to delineate the relative roles of CYP3A4 versus CYP3A5 in drug metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining pyrazolo[3,4-d]pyrimidine with pyrrolidine-piperidine side chains. Below is a comparative analysis with analogous molecules from the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Variations: The target compound’s pyrazolo[3,4-d]pyrimidine core is shared with Compound 2 , but the latter lacks the bicyclic amine substituents, which may enhance solubility or target affinity in the former.
The bicyclic amine side chain (pyrrolidine-piperidine) could mimic natural polyamine structures, suggesting possible interactions with nucleic acids or ion channels .
Synthetic Complexity: The synthesis of the target compound likely involves multi-step heterocyclic coupling, akin to the methodologies described for Compounds 2 and 12 .
Biological Activity
The compound 1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anti-quorum sensing, and anticancer properties, supported by case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazole, including the compound , exhibit significant antibacterial properties. In one study, various pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 0.125 µg/mL against certain strains, outperforming standard antibiotics such as erythromycin and amikacin .
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| 3a | 0.125 | 0.0625 | Bactericidal |
| 3b | 0.187 | 0.094 | Bactericidal |
| Erythromycin | 32.0 | 128.0 | Bacteriostatic |
| Amikacin | 32.0 | 128.0 | Bacteriostatic |
The presence of hydrophilic groups in the structure enhances antibacterial potency, while modifications to the pyrazole moiety can significantly influence activity levels .
Antibiofilm and Anti-quorum Sensing Activities
The compound also exhibits antibiofilm and anti-quorum sensing activities, which are crucial in combating bacterial infections that form biofilms. In a study focusing on pyrazole derivatives, it was found that these compounds could disrupt biofilm formation at concentrations similar to their MIC values, indicating their potential utility in treating biofilm-associated infections .
Anticancer Properties
In addition to antibacterial effects, pyrazole derivatives have been explored for their anticancer activities. Compounds similar to the one under investigation have shown promising results against various cancer cell lines:
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 26 |
| Compound B | MCF7 | 49.85 |
These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Case Studies
A notable case study involved the synthesis of a series of pyrazole derivatives where one derivative displayed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 26 µM . This highlights the potential for developing these compounds as effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
